molecular formula C20H18FNO3 B2502342 N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2309343-61-9

N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2502342
CAS No.: 2309343-61-9
M. Wt: 339.366
InChI Key: CZGSOQPFFSNXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound that features a unique combination of furan and cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common approach is the reaction of 2,2-bis(furan-2-yl)ethylamine with 1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions, while the cyclopropane ring can provide rigidity to the molecule. These interactions can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Furan-2-yl)ethyl]acetamide
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of both furan and cyclopropane rings, which impart distinct chemical and physical properties. The combination of these rings with a fluorophenyl group enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)20(9-10-20)19(23)22-13-16(17-3-1-11-24-17)18-4-2-12-25-18/h1-8,11-12,16H,9-10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGSOQPFFSNXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.